PROTAC SGK3 degrader-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

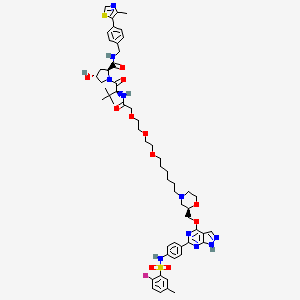

Este compuesto se basa en el ligando de von Hippel-Lindau y está compuesto por un enlace alquílico PEG3-C4-OBn, un degradador de SGK3 y un ligando de VHL . Ha mostrado un potencial significativo en la inducción de la degradación de SGK3, que juega un papel crucial en varios procesos celulares, incluyendo el crecimiento y la supervivencia celular .

Mecanismo De Acción

El Degradador PROTAC SGK3-1 ejerce sus efectos al unirse a SGK3 y reclutar la ligasa E3 de ubiquitina de von Hippel-Lindau . Esta interacción facilita la ubiquitinación de SGK3, marcándola para su degradación por el proteasoma . La degradación de SGK3 lleva a la pérdida de su señalización posterior, incluida la fosforilación de NDRG1, un sustrato de SGK3 .

Análisis Bioquímico

Biochemical Properties

PROTAC SGK3 degrader-1 functions by targeting SGK3 for degradation. It is a conjugate of the 308-R SGK inhibitor with the VH032 VHL binding ligand. This compound specifically interacts with SGK3, leading to its degradation without affecting closely related isoforms such as SGK1 and SGK2 . The interaction between this compound and SGK3 results in the loss of phosphorylation of NDRG1, an SGK3 substrate . Proteomic analysis has shown that SGK3 is the only cellular protein whose levels are significantly reduced following treatment with this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly breast cancer cells. It restores sensitivity of SGK3-dependent breast cancer cell lines, such as ZR-75-1 and CAMA-1, to Akt and PI3K inhibitors . This compound suppresses the proliferation of these cancer cell lines more effectively than conventional SGK isoform inhibitors . Additionally, this compound influences cell signaling pathways by inhibiting mTORC1 signaling and reducing the phosphorylation of downstream targets .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to SGK3 and the subsequent recruitment of the VHL E3 ligase complex. This interaction leads to the ubiquitination and proteasomal degradation of SGK3 . By degrading SGK3, this compound effectively inhibits its kinase activity and disrupts the signaling pathways that contribute to cancer cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce significant degradation of SGK3 within a short period. At a concentration of 0.3 μM, it induces 50% degradation of endogenous SGK3 within 2 hours, with maximal 80% degradation observed within 8 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses (0.1–0.3 μM) have been shown to restore sensitivity of SGK3-dependent breast cancer cells to Akt and PI3K inhibitors . The threshold and toxic effects at higher doses are still being studied. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to SGK3 signaling. By degrading SGK3, it affects the phosphorylation of downstream targets such as NDRG1 . The compound’s interaction with the VHL E3 ligase complex also plays a role in its metabolic activity .

Transport and Distribution

Within cells, this compound is transported and distributed to endosomes where SGK3 is activated . The compound’s interaction with the VHL E3 ligase complex facilitates its localization to these cellular compartments, ensuring effective degradation of SGK3 .

Subcellular Localization

This compound is primarily localized to endosomes, where it exerts its activity by targeting SGK3 for degradation . The compound’s design includes targeting signals that direct it to these specific compartments, enhancing its efficacy in degrading SGK3 .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Degradador PROTAC SGK3-1 implica la conjugación de un inhibidor de SGK3 con un ligando de von Hippel-Lindau a través de un enlace alquílico PEG3-C4-OBn . Las rutas sintéticas específicas y las condiciones de reacción son propiedad y la información detallada no está disponible públicamente. El enfoque general implica técnicas de síntesis orgánica estándar, incluyendo reacciones de acoplamiento y pasos de purificación para lograr la pureza y el rendimiento deseados .

Métodos de Producción Industrial

Los métodos de producción industrial para el Degradador PROTAC SGK3-1 no están bien documentados en el dominio público. Típicamente, tales compuestos se producen en instalaciones especializadas con estrictas medidas de control de calidad para garantizar la coherencia y la pureza. El proceso de producción probablemente implique la síntesis a gran escala seguida de la purificación y las pruebas de control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Degradador PROTAC SGK3-1 principalmente experimenta reacciones de degradación facilitadas por el sistema ubiquitina-proteasoma . No suele experimentar reacciones de oxidación, reducción o sustitución en condiciones fisiológicas.

Reactivos y Condiciones Comunes

El compuesto se utiliza en combinación con otros reactivos como GDC0941, un inhibidor de PI3K, para estudiar sus efectos sobre el crecimiento celular y la degradación de proteínas . Las condiciones típicas implican la incubación a concentraciones y puntos de tiempo específicos para observar la degradación de SGK3 y sus efectos posteriores .

Principales Productos Formados

El principal producto formado a partir de la reacción del Degradador PROTAC SGK3-1 es la proteína SGK3 degradada, que está ubiquitinada y posteriormente degradada por el proteasoma .

Aplicaciones Científicas De Investigación

El Degradador PROTAC SGK3-1 tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Compuestos Similares

SGK1-IN-4: Un inhibidor selectivo de SGK1 utilizado en estudios relacionados con la osteoartritis.

CKI-7: Un inhibidor de la caseína cinasa 1 que también afecta a SGK.

Singularidad

El Degradador PROTAC SGK3-1 es único en su capacidad de degradar selectivamente SGK3 sin afectar a las isoformas estrechamente relacionadas como SGK1 y SGK2 . Esta selectividad se logra mediante el diseño específico de la molécula PROTAC, que se dirige a SGK3 para su ubiquitinación y degradación . Esto lo convierte en una herramienta valiosa para estudiar las vías específicas de SGK3 y desarrollar terapias dirigidas.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[6-[(2R)-2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H73FN10O11S2/c1-37-10-19-46(58)48(28-37)81(73,74)66-42-17-15-41(16-18-42)52-63-53-45(31-61-65-53)55(64-52)79-34-44-33-67(21-23-78-44)20-8-6-7-9-22-75-24-25-76-26-27-77-35-49(70)62-51(57(3,4)5)56(72)68-32-43(69)29-47(68)54(71)59-30-39-11-13-40(14-12-39)50-38(2)60-36-80-50/h10-19,28,31,36,43-44,47,51,66,69H,6-9,20-27,29-30,32-35H2,1-5H3,(H,59,71)(H,62,70)(H,61,63,64,65)/t43-,44-,47+,51-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFQFPZKDYMMMJ-RIAKQDHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CN(CCO5)CCCCCCOCCOCCOCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OC[C@H]5CN(CCO5)CCCCCCOCCOCCOCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H73FN10O11S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1157.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.